molecular formula C7H7FS B1624423 Fluoromethyl phenyl sulfide CAS No. 60839-94-3

Fluoromethyl phenyl sulfide

Cat. No. B1624423
CAS RN: 60839-94-3
M. Wt: 142.2 g/mol
InChI Key: ZDJQWFUQFDIBLS-UHFFFAOYSA-N
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Description

Fluoromethyl phenyl sulfide, also known as Phenyl trifluoromethyl sulfide, is a chemical compound with the formula C7H5F3S . It has a molecular weight of 178.175 .


Molecular Structure Analysis

The molecular structure of Fluoromethyl phenyl sulfide is available as a 2D Mol file or as a computed 3D SD file . The structure can be viewed using Java or Javascript .


Chemical Reactions Analysis

Fluoromethyl phenyl sulfide may participate in fluoroalkylation reactions. In these reactions, fluorine substitution can dramatically influence the chemical outcome . Fluoroalkylation, which involves the transfer of a fluoroalkyl group to a substrate, is a straightforward and efficient method for the synthesis of organofluorine compounds .


Physical And Chemical Properties Analysis

Fluoromethyl phenyl sulfide is a solid at 20 degrees Celsius . It has a density of 1.249 g/mL at 25 °C . It has a refractive index of n20/D 1.466 .

Scientific Research Applications

Synthesis of Fluoroalkenes

Fluoromethyl phenyl sulfide is a significant intermediate in the synthesis of fluoroalkenes. It's involved in reactions with diethylaminosulfur trifluoride to produce fluoromethyl phenyl sulfone, a key reagent in this process. These reactions are integral in halogenation and fluorination processes, contributing to advancements in organic synthesis (J. McCarthy, D. Matthews, J. Paolini, 2003).

Facilitating Synthesis of α-Monofluoromethyl Alcohols

The compound plays a pivotal role in the nucleophilic monofluoromethylations of aldehydes, using derivatives like fluoromethyl phenyl sulfone or fluorobis(sulfonyl)methanes. It's part of a synthetic approach toward β-monofluorinated alcohols, enhancing the versatility and efficiency of fluoroorganic compound synthesis (G. Prakash, Nana Shao, Zhe Zhang, C. Ni, F. Wang, R. Haiges, G. Olah, 2012).

Production of Fluoromethylketones

Fluoromethyl phenyl sulfoxide has been utilized in the production of fluoromethylketones and vinyl fluorides. This involves reactions like alkylation and pyrolysis, demonstrating the compound's utility in creating diverse organic molecules, particularly in the field of organic chemistry and material science (V. Reutrakul, V. Rukachaisirikul, 1983).

Designing Fluorescent Probes

In the design of fluorescent probes for bioimaging, fluoromethyl phenyl sulfide derivatives have been employed. They are crucial in developing probes for detecting small biomolecules, demonstrating the compound's application in biomedical research and diagnostic imaging (Xiao-yan Zhu, Hao Wu, Xiaofeng Guo, Hong Wang, 2019).

Electrophilic Fluoromethylating Reagent

The compound has been explored as a component in creating novel electrophilic fluoromethylating protocols. These protocols have enhanced reactivity towards a variety of nucleophilic species, yielding difluoromethylated products. This application signifies its importance in synthetic chemistry for generating fluoroalkylated compounds (G. Prakash, Zhe Zhang, F. Wang, C. Ni, G. Olah, 2011).

Safety And Hazards

Fluoromethyl phenyl sulfide may cause skin irritation and serious eye irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Protective equipment such as gloves, eye protection, and face protection should be worn when handling this chemical .

Future Directions

Future research directions should focus on difluoromethylation that make use of inexpensive reagents, feedstock chemicals and operationally simple procedures . Furthermore, there are still gaps in the area of C(sp2)–CF2H bond formation such as meta-selective C–H difluoromethylation of (hetero)arenes or decarboxylative . The exploration of enantioselective radical flurosulfonylation is highly in demand .

properties

IUPAC Name

fluoromethylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FS/c8-6-9-7-4-2-1-3-5-7/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDJQWFUQFDIBLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10415646
Record name FLUOROMETHYL PHENYL SULFIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10415646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fluoromethyl phenyl sulfide

CAS RN

60839-94-3
Record name FLUOROMETHYL PHENYL SULFIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10415646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of methyl phenyl sulfoxide (140 mg, 1 mmol) in CH2Cl2 (5.0 mL) was added to bis(methoxyethyl)aminosulfur trifluoride (332 mg, 1.5 mmol ) under N2 and stirred for 16 h at room temperature. After work-up as above fluoromethyl phenyl sulfide (70% yield as determined by NMR) was obtained. 1H NMR (CDCl3) d 7.5-7.0 (m, 5H), 3.3 (d, 2H). 19F
Quantity
140 mg
Type
reactant
Reaction Step One
Quantity
332 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Cesium fluoride (191.50 g, 2 eq) was added to a mixture of PEG400 (100 mL) and acetonitrile (600 mL). The mixture was stirred for a few minutes under an argon atmosphere and then acetonitrile (100 mL) was removed by distillation. Chloromethyl phenyl sulfide (100 g, 630.32 mmol) was added and the resulting mixture was stirred for 6 hours at a temperature between 80° C. and 85° C. The mixture was filtered and the filtrate was concentrated. The crude product was purified by distillation to give 52.46 g (58.5%) of the desired product as slightly yellow oil (bp: 43° C. at 40 Pa).
Quantity
191.5 g
Type
reactant
Reaction Step One
[Compound]
Name
PEG400
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Yield
58.5%

Synthesis routes and methods III

Procedure details

To a stirred solution of (methylsulfinyl)benzene (23.0 g, 164 mmol) in chloroform (80 mL) under argon at room temperature was added diethylaminosulfur trifluoride (43.0 mL, 328 mmol) dropwise and the reaction mixture was stirred for 2 days at this temperature then at 60° C. overnight. The mixture was added dropwise to a stirred solution of saturated aqueous sodium hydrogen carbonate at 0° C. then extracted 3 times with dichloromethane. The combined organic layers were dried over sodium sulfate and concentrated to give (fluoromethyl)(phenyl)sulfane (20.0 g, 86%) as a yellow oil.
Quantity
23 g
Type
reactant
Reaction Step One
Quantity
43 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Fluoromethyl phenyl sulfide
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Fluoromethyl phenyl sulfide
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Fluoromethyl phenyl sulfide
Reactant of Route 4
Fluoromethyl phenyl sulfide
Reactant of Route 5
Fluoromethyl phenyl sulfide
Reactant of Route 6
Fluoromethyl phenyl sulfide

Citations

For This Compound
37
Citations
V Reutrakul, M Pohmakotr - Encyclopedia of Reagents for …, 2001 - Wiley Online Library
… The reaction of Chloromethyl Phenyl Sulfide with Potassium Fluoride and 18-Crown-6 gives fluoromethyl phenyl sulfide in good yield (eq ). c Alternatively, the compound can be …
Number of citations: 3 onlinelibrary.wiley.com
MF Greaney - 1999 - search.proquest.com
… He found that treating methyl phenyl sulfoxide with DAST in chloroform at room temperature for 24hr and then at 50C for several hours gave an 85% yield of fluoromethyl phenyl sulfide. …
Number of citations: 2 search.proquest.com
T Umemoto, G Tomizawa - Bulletin of the Chemical Society of Japan, 1986 - journal.csj.jp
… Spectral date of fluoromethyl phenyl sulfide and pchlorophenyl fluoromethyl sulfide are in good agreement with the reported data.? Although the products of Runs 5, …
Number of citations: 129 www.journal.csj.jp
DP Matthews, RA Persichetti… - Organic preparations and …, 1994 - Taylor & Francis
… It should be noted that the intermediate fluoromethyl phenyl sulfide (2) polymerizes rapidly at room temperature and therefore should either be stored under argon at 0" or immediately …
Number of citations: 14 www.tandfonline.com
EPT Leitãoa, O Ascensob - Small Molecule Development, 2019 - hovione.com
… Fluoromethyl phenyl sulfide (5) was prepared as reported, 14 starting from 11, using cesium fluoride in a mixture of acetonitrile and PEG 200 at 80 ºC. The yield obtained (58.5%) was …
Number of citations: 1 www.hovione.com
GKS Prakash, F Wang - Efficient Preparations of Fluorine …, 2012 - Wiley Online Library
… Fluoromethyl phenyl sulfone (PhSO2CH2F) is obtained via the oxidation of fluoromethyl phenyl sulfide (PhSCH2F)[50]. The precursor PhSCH2F can be prepared through the halogen …
Number of citations: 4 onlinelibrary.wiley.com
S Furuta, M Kuroboshi, T Hiyama - Bulletin of the Chemical Society of …, 1998 - journal.csj.jp
Upon treatment with n-Bu 4 NH 2 F 3 and 1,3-dibromo-5,5-dimethylhydantoin, various organic sulfides underwent a Pummerer-type rearrangement, followed by fluorination, to give α-…
Number of citations: 25 www.journal.csj.jp
M Kirihara, T Ogata, A Itou, S Naito, M Kishida… - Chemistry …, 2013 - journal.csj.jp
… It has been reported that fluoromethyl phenyl sulfide can be synthesized through the reaction of Selectfluor· … The chlorination of fluoromethyl phenyl sulfide using sulfanyl chloride12 or N-…
Number of citations: 11 www.journal.csj.jp
T Fuchigami, A Konno, K Nakagawa… - The Journal of Organic …, 1994 - ACS Publications
Highly regioselective anodic monofluorination of various aryl and alkyl fluoroalkyl sulfides was successfully carried out, and fluorine was exclusively (aryl sulfides) or preferentially (alkyl …
Number of citations: 85 pubs.acs.org
JR McCarthy, DP Matthews, ML Edwards… - Tetrahedron letters, 1990 - Elsevier
The carbanion of diethyl 1-fluoro-1-(phenylsulfonyl)methanephosphonate ( 7 ), generated in situ from fluoromethyl phenyl sulfone ( 3 ) undergoes the Horner-Wittig reaction with …
Number of citations: 101 www.sciencedirect.com

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